DNP-INT

Description

Propriétés

IUPAC Name |

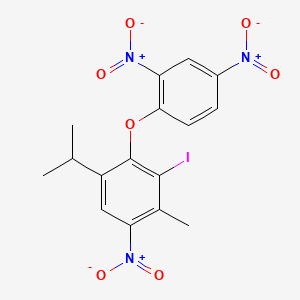

4-(2,4-dinitrophenoxy)-3-iodo-2-methyl-1-nitro-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14IN3O7/c1-8(2)11-7-12(19(23)24)9(3)15(17)16(11)27-14-5-4-10(18(21)22)6-13(14)20(25)26/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEBDWJHYHAROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14IN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219372 | |

| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69311-70-2 | |

| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069311702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DNP-INT in Photosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl-2'-iodo-3'-methyl-4'-nitro-6'-isopropylphenyl ether (DNP-INT) is a potent and widely utilized inhibitor in the study of photosynthetic electron transport. As a quinone analog, it serves as a critical tool for dissecting the intricate processes of the photosynthetic electron transport chain (PETC). This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of plastoquinol (PQH2) oxidation at the cytochrome b6f complex, a central component of the photosynthetic electron transport chain.[1][2] The cytochrome b6f complex facilitates electron transfer from photosystem II (PSII) to photosystem I (PSI) and is coupled to proton translocation across the thylakoid membrane, which drives ATP synthesis.

The specific binding site for this compound is the Qo site of the cytochrome b6f complex.[3][4][5][6] This site is where plastoquinol normally binds to be oxidized, releasing two electrons and two protons. By competitively binding to the Qo site, this compound effectively blocks the docking of plastoquinol, thereby halting the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome f and plastocyanin. This inhibition disrupts the linear electron flow from PSII to PSI.

Recent studies have revealed a more nuanced action, suggesting that the inhibitory activity of this compound can be influenced by environmental factors such as irradiance and the accumulation of protons in the thylakoid lumen.[2][7][8] Some evidence indicates that this compound may not achieve a complete blockage of the PETC in intact systems, but rather significantly slows down the rate of electron transport.[7]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key quantitative data regarding its mechanism of action.

| Parameter | Value | Organism/System | Conditions | Reference |

| Binding Affinity (Kd) | 1.4 nM | Purified Cytochrome b6f | - | [1] |

| IC50 | ~0.1 µM | Pea thylakoids | Low light | [3][4] |

| IC50 | ~0.4 µM | Pea thylakoids | High light | [3][4] |

| Inhibition of Electron Flow | 50% | Chloroplasts | 0.5 µM this compound | [1] |

| Inhibition of Electron Flow | 100% | Chloroplasts | 5 µM this compound | [1] |

| Inhibition of CO2 Fixation | ~30% | Intact leaf discs | 10 µM this compound | [7] |

Detailed Experimental Protocols

Isolation of Thylakoid Membranes

A prerequisite for many in vitro assays of photosynthetic electron transport is the isolation of functional thylakoid membranes. The following is a generalized protocol adaptable for various plant species.

Materials:

-

Fresh plant leaves (e.g., spinach, pea)

-

Grinding Buffer (GB): 0.4 M sorbitol, 20 mM Tricine-KOH (pH 7.8), 5 mM MgCl2, 5 mM EDTA

-

Wash Buffer: 0.3 M sorbitol, 20 mM Tricine-KOH (pH 7.8), 5 mM MgCl2

-

Resuspension Buffer: Same as Wash Buffer

-

Blender, cheesecloth, centrifuge, and refrigerated rotor

Procedure:

-

Harvest fresh, healthy leaves and keep them on ice.

-

De-vein the leaves and cut them into small pieces.

-

Homogenize the leaf tissue in ice-cold Grinding Buffer using a blender with short bursts to prevent heating.

-

Filter the homogenate through multiple layers of cheesecloth into a chilled beaker.

-

Centrifuge the filtrate at low speed (e.g., 200 x g) for 2 minutes to pellet cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 4,000 x g) for 10 minutes to pellet the chloroplasts.

-

Discard the supernatant and gently resuspend the chloroplast pellet in a hypotonic buffer (e.g., 20 mM Tricine-KOH pH 7.8, 5 mM MgCl2) to induce osmotic lysis and release thylakoids.

-

Centrifuge the lysed chloroplasts at 4,000 x g for 10 minutes to pellet the thylakoid membranes.

-

Wash the thylakoid pellet with Wash Buffer and repeat the centrifugation.

-

Resuspend the final thylakoid pellet in a minimal volume of Resuspension Buffer.

-

Determine the chlorophyll concentration spectrophotometrically and adjust to the desired concentration for subsequent experiments.

Measurement of Oxygen Evolution

The effect of this compound on PSII activity can be directly measured by monitoring the rate of oxygen evolution using a Clark-type oxygen electrode.

Materials:

-

Isolated thylakoid membranes

-

Assay Buffer: 0.1 M sorbitol, 10 mM K2HPO4 (pH 7.6), 20 mM NaCl, 4 mM MgCl2

-

Artificial electron acceptor (e.g., 1 mM 2,6-dichloro-p-benzoquinone, DCBQ)

-

This compound stock solution (in DMSO or ethanol)

-

Clark-type oxygen electrode system with a temperature-controlled chamber and light source

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add the Assay Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Add the artificial electron acceptor to the chamber.

-

Add the thylakoid suspension to the chamber to a final chlorophyll concentration of 10-20 µg/mL.

-

Record the baseline rate of oxygen consumption in the dark.

-

Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

-

Introduce a specific concentration of this compound to the chamber and incubate for a short period in the dark.

-

Repeat the light and dark measurements to determine the effect of the inhibitor on oxygen evolution.

-

Repeat with a range of this compound concentrations to determine the IC50 value.

Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence provides a non-invasive method to probe the efficiency of PSII photochemistry and the redox state of the primary quinone acceptor, QA.

Materials:

-

Intact leaves, algal cells, or isolated thylakoids

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

This compound solution

Procedure:

-

Dark-adapt the sample for at least 20-30 minutes.

-

Measure the minimal fluorescence (Fo) using a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - Fo) / Fm.

-

Treat the sample with this compound at the desired concentration.

-

After an incubation period, repeat the measurements of Fo and Fm.

-

For light-adapted samples, the effective quantum yield of PSII (Y(II)) can be measured. Illuminate the sample with actinic light to reach a steady-state fluorescence (Fs). Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm'). Y(II) is calculated as (Fm' - Fs) / Fm'.

-

Compare the fluorescence parameters before and after this compound treatment to assess the inhibitory effect. An increase in Fo and a decrease in Fv/Fm are indicative of inhibition of electron transport downstream of PSII.

Conclusion

This compound is a powerful tool for the investigation of photosynthetic electron transport, specifically targeting the Qo site of the cytochrome b6f complex. Its mechanism as a competitive inhibitor of plastoquinol oxidation is well-established, although recent findings highlight the influence of experimental conditions on its efficacy. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their studies of photosynthesis and for professionals in drug development to understand the principles of targeting electron transport chains. Careful consideration of the experimental system and conditions is crucial for the accurate interpretation of results obtained using this inhibitor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Inhibition of plastoquinol oxidation at the cytochrome b6f complex by dinitrophenyl ether of iodonitrothymol (this compound) depends on irradiance and H+ uptake by thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of Physiologically Active Thylakoids and Their Use in Energy-Dependent Protein Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Commonly Used Photosynthetic Inhibitor Fails to Block Electron Flow to Photosystem I in Intact Systems [frontiersin.org]

- 8. Peculiarities of this compound and DBMIB as inhibitors of the photosynthetic electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DNP-INT in Plant Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNP-INT, or 2,4-dinitrophenyl ether of iodonitrothymol, is a potent and widely utilized inhibitor in the field of plant physiology. Its primary and most well-characterized role is the specific inhibition of the photosynthetic electron transport chain (PETC). By competitively binding to the quinol oxidation (Qo) site of the cytochrome b6f complex, this compound effectively blocks the oxidation of plastoquinol, thereby impeding the flow of electrons from Photosystem II (PSII) to Photosystem I (PSI). This targeted inhibition makes this compound an invaluable tool for dissecting the intricate mechanisms of photosynthesis, studying the regulation of the PETC, and investigating the generation and signaling of reactive oxygen species (ROS) within the chloroplast. This technical guide provides a comprehensive overview of the core functions of this compound, detailed experimental protocols for its application, a summary of quantitative data on its effects, and a visualization of its impact on photosynthetic signaling pathways.

Introduction

The photosynthetic electron transport chain is a fundamental process in plants, converting light energy into chemical energy in the form of ATP and NADPH. The cytochrome b6f complex is a central component of this chain, mediating electron transfer from plastoquinol to plastocyanin and contributing to the generation of the proton motive force that drives ATP synthesis. Chemical inhibitors that target specific components of the PETC are essential for elucidating the function and regulation of this vital process.

This compound has emerged as a key inhibitor for studying the cytochrome b6f complex. Unlike some other inhibitors, it is relatively stable and specific in its action. Its application allows researchers to investigate the consequences of a blocked PETC, including the over-reduction of the plastoquinone pool and the subsequent production of ROS, which are now recognized as important signaling molecules in plants. Understanding the precise effects of this compound is crucial for interpreting experimental results and for its potential application in the development of compounds that modulate plant growth and stress responses.

Mechanism of Action

This compound functions as a competitive inhibitor of plastoquinol oxidation at the cytochrome b6f complex. It binds to the Qo site, which is the catalytic site for plastoquinol oxidation on the lumenal side of the thylakoid membrane. This binding event prevents the transfer of electrons from plastoquinol to the Rieske iron-sulfur protein and cytochrome f, thereby halting the linear electron flow to PSI.

The inhibition of the PETC by this compound leads to an accumulation of reduced plastoquinol (PQH2) and an over-reduced state of the intersystem electron carriers. This condition promotes the formation of reactive oxygen species, particularly superoxide radicals (O2•−), through the interaction of molecular oxygen with the reduced components of the PETC. Superoxide is then rapidly dismutated to hydrogen peroxide (H2O2), a more stable ROS molecule that can act as a signaling messenger within the chloroplast and to the nucleus, triggering a range of physiological responses.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on photosynthetic parameters have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Constants and Concentrations of this compound

| Parameter | Value | Plant/System | Reference |

| Kd (Dissociation Constant) | 1.4 nM | Purified cytochrome b6f complex | [Source 1] |

| IC50 (Electron Flow Inhibition) | 0.5 µM | Isolated thylakoids (water to NADP) | [Source 2] |

| Concentration for Complete Inhibition | 5 µM | Isolated thylakoids (water to methylviologen) | [Source 2] |

Table 2: Effects of this compound on Photosynthetic Electron Transport and Chlorophyll Fluorescence

| Parameter | Treatment | Effect | Plant/System | Reference |

| Electron Transport Rate (ETR) | 5 µM this compound | Complete inhibition of photoreduction of methylviologen | Isolated pea thylakoids | [Source 3] |

| Oxygen Evolution | 5 µM this compound | Reduction to a constant, low level | Isolated pea thylakoids | [Source 3] |

| P700+ re-reduction | 10 µM this compound | Incomplete inhibition, suggesting some electron flow to PSI | Isolated thylakoids and intact leaves | [Source 4] |

| Fv/Fm (Maximal quantum yield of PSII) | Increasing this compound | No significant direct effect on PSII photochemistry | Various | - |

| qP (Photochemical quenching) | Increasing this compound | Decrease due to over-reduction of the PQ pool | Various | - |

| NPQ (Non-photochemical quenching) | Increasing this compound | Increase due to the buildup of a proton gradient and other factors | Various | - |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or ethanol

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh out the desired amount of this compound powder in a fume hood.

-

Dissolve the this compound powder in a small volume of DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM). This compound is sparingly soluble in water.

-

Vortex the solution until the this compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C in the dark to prevent degradation.

-

When preparing working solutions, dilute the stock solution to the desired final concentration in the appropriate buffer or medium. Note that the final concentration of the solvent (DMSO or ethanol) should be kept low (typically <0.1%) to avoid solvent effects on the biological system.

Measurement of Photosynthetic Electron Transport Rate in Isolated Thylakoids

This protocol describes the measurement of the rate of oxygen consumption due to the photoreduction of an artificial electron acceptor, methyl viologen (MV), in the presence of this compound.

Materials:

-

Isolated thylakoids (protocol for isolation is widely available)

-

Clark-type oxygen electrode system

-

Light source with controlled intensity

-

Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl2)

-

Methyl viologen (MV) stock solution (e.g., 10 mM)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Sodium azide (NaN3) stock solution (e.g., 100 mM) - to inhibit mitochondrial respiration if using intact protoplasts.

Procedure:

-

Thylakoid Preparation: Isolate thylakoids from fresh plant material (e.g., spinach or pea leaves) using a standard protocol. Determine the chlorophyll concentration of the thylakoid suspension.

-

Oxygen Electrode Calibration: Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.

-

Reaction Setup:

-

Add the reaction buffer to the oxygen electrode chamber.

-

Add the thylakoid suspension to a final chlorophyll concentration of 10-20 µg/mL.

-

Add methyl viologen to a final concentration of 50-100 µM. MV acts as an artificial electron acceptor from PSI, which then reduces O2 to superoxide, leading to oxygen consumption.

-

Allow the system to equilibrate in the dark and record the rate of dark respiration.

-

-

This compound Treatment:

-

Add this compound from the stock solution to the desired final concentration (e.g., a range from 0.1 µM to 10 µM for a dose-response curve, or a saturating concentration of 5-10 µM for complete inhibition).

-

Incubate for a short period (e.g., 1-2 minutes) in the dark to allow the inhibitor to bind.

-

-

Measurement:

-

Illuminate the sample with a saturating light intensity (e.g., >500 µmol photons m⁻² s⁻¹).

-

Record the rate of light-dependent oxygen consumption.

-

-

Data Analysis:

-

Calculate the rate of electron transport as the rate of oxygen consumption in the light minus the rate in the dark.

-

Express the rate in µmol O2 consumed (mg Chl)⁻¹ h⁻¹.

-

In the presence of a saturating concentration of this compound, the light-dependent oxygen consumption mediated by MV should be completely inhibited, as electrons can no longer reach PSI.

-

Signaling Pathways and Visualizations

The inhibition of the cytochrome b6f complex by this compound has significant downstream effects on cellular signaling, primarily through the generation of reactive oxygen species (ROS).

This compound-Induced ROS Signaling

The blockage of electron flow by this compound leads to an over-reduced plastoquinone pool, which becomes a major site for the univalent reduction of molecular oxygen to form superoxide (O2•−). This superoxide is then rapidly converted to hydrogen peroxide (H2O2) by superoxide dismutase (SOD) enzymes located in the chloroplast stroma and thylakoid membranes. H2O2, being a relatively stable and mobile molecule, can then initiate a signaling cascade.

This H2O2 signal can modulate the activity of various chloroplast proteins through the oxidation of their cysteine residues. Furthermore, H2O2 can diffuse out of the chloroplast and influence cytosolic and nuclear processes. In the nucleus, H2O2-mediated signaling can lead to changes in gene expression, activating defense and acclimation responses. This retrograde signaling pathway allows the chloroplast to communicate its metabolic state to the rest of the cell, ensuring a coordinated response to stress conditions mimicked by the this compound treatment.

Caption: this compound inhibits the Cytochrome b6f complex, leading to ROS production and retrograde signaling.

Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical experimental workflow for investigating the physiological consequences of this compound treatment in plants.

Caption: Experimental workflow for assessing the impact of this compound on isolated thylakoids.

Conclusion

This compound is a powerful and specific inhibitor of the photosynthetic electron transport chain at the level of the cytochrome b6f complex. Its use has been instrumental in advancing our understanding of photosynthesis, particularly the roles of the plastoquinone pool and the cytochrome b6f complex in electron transport and proton translocation. Furthermore, the ability of this compound to induce a controlled state of oxidative stress within the chloroplast has made it a valuable tool for studying ROS generation and signaling. For researchers in plant physiology, biochemistry, and those involved in the development of agrochemicals, a thorough understanding of this compound's mechanism of action and its experimental application is essential for designing and interpreting studies aimed at dissecting and manipulating plant metabolic processes. The detailed protocols and data presented in this guide provide a solid foundation for the effective use of this compound in a research setting.

DNP-INT as a Cytochrome b6f Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether (DNP-INT) as a potent and specific inhibitor of the cytochrome b6f complex, a critical component of the photosynthetic electron transport chain. This document details the mechanism of action, quantitative inhibition data, and explicit experimental protocols for the characterization of this compound and other potential inhibitors of this vital enzyme complex. The information presented herein is intended to serve as a valuable resource for researchers in the fields of photosynthesis, bioenergetics, and herbicide/algaecide development.

Introduction

The cytochrome b6f complex (plastoquinol-plastocyanin oxidoreductase) is a dimeric protein complex embedded in the thylakoid membranes of chloroplasts and cyanobacteria. It plays a central role in oxygenic photosynthesis by mediating electron transfer from photosystem II (PSII) to photosystem I (PSI) and coupling this to the translocation of protons across the thylakoid membrane, thereby generating a proton-motive force for ATP synthesis.[1] Given its essential function, the cytochrome b6f complex is a key target for a variety of natural and synthetic inhibitors.

This compound, a quinone analog, has been identified as a highly effective inhibitor of the cytochrome b6f complex.[2] It acts by competitively inhibiting the oxidation of plastoquinol at the Qo site of the complex, thereby blocking the photosynthetic electron flow.[2][3] Understanding the precise mechanism of inhibition and possessing robust methodologies to quantify its effects are crucial for its use as a research tool and for the development of novel compounds targeting this complex.

Mechanism of Action

This compound functions as a competitive inhibitor of plastoquinol oxidation by binding to the Qo (quinol oxidation) site on the cytochrome b6f complex.[2][3] This binding event prevents the natural substrate, plastoquinol (PQH2), from docking and transferring its electrons to the Rieske iron-sulfur protein and cytochrome f, effectively halting the linear electron transport chain. The inhibitory activity of this compound has been shown to be influenced by environmental factors such as irradiance and the accumulation of protons in the thylakoid lumen, with increased activity observed under higher light conditions and lower pH.[4][5]

Signaling Pathway: Photosynthetic Electron Transport

The following diagram illustrates the linear electron transport chain in photosynthesis and highlights the point of inhibition by this compound.

Caption: Inhibition of the cytochrome b6f complex by this compound.

Quantitative Inhibition Data

The potency of this compound as a cytochrome b6f inhibitor has been quantified through various experimental approaches. The following table summarizes key inhibition parameters reported in the literature.

| Parameter | Value | Species/System | Conditions | Reference(s) |

| Kd | 1.4 nM | Plants | In vitro binding assay | [2][3] |

| IC50 | 0.5 µM | Plants | Inhibition of electron flow from water to NADP or methyl viologen | [2] |

| IC50 | Varies with light intensity | Pea and Arabidopsis thylakoids | Low light vs. high light | [5] |

Experimental Protocols

This section provides detailed methodologies for the isolation of active biological materials and the subsequent assays to determine the inhibitory effects of compounds like this compound on the cytochrome b6f complex.

Thylakoid Membrane Isolation

This protocol describes the isolation of photosynthetically active thylakoid membranes from spinach.

Materials:

-

Fresh spinach leaves

-

Grinding Buffer: 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM EDTA, 5 mM sodium ascorbate, 0.1% (w/v) BSA.

-

Wash Buffer: 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 5 mM MgCl₂.

-

Resuspension Buffer: 50 mM HEPES-KOH (pH 7.5), 0.1 M sorbitol, 5 mM MgCl₂.

-

Blender, cheesecloth, miracloth, refrigerated centrifuge.

Procedure:

-

Wash spinach leaves and remove midribs.

-

Homogenize the leaves in ice-cold Grinding Buffer using a blender (3 x 5-second bursts).

-

Filter the homogenate through eight layers of cheesecloth and two layers of miracloth.

-

Centrifuge the filtrate at 5,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in Wash Buffer.

-

Centrifuge at 5,000 x g for 5 minutes at 4°C.

-

Repeat the wash step (step 5 and 6) once more.

-

Resuspend the final pellet in a minimal volume of Resuspension Buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

Purification of Cytochrome b6f Complex

This protocol outlines a method for the purification of the cytochrome b6f complex, adapted from established procedures.

Materials:

-

Isolated thylakoid membranes

-

Extraction Buffer: 30 mM Tris-HCl (pH 8.0), 1% (w/v) n-octyl-β-D-glucopyranoside (β-OG), 10% (v/v) glycerol, 50 mM NaCl.

-

Ammonium sulfate

-

Sucrose gradient solutions (10-30% w/v) in a buffer containing 20 mM Tris-HCl (pH 8.0), 0.05% (w/v) β-dodecyl maltoside (β-DM).

-

Ultracentrifuge.

Procedure:

-

Solubilize thylakoid membranes (at 2 mg/mL chlorophyll) in Extraction Buffer for 30 minutes at 4°C with gentle stirring.

-

Centrifuge at 100,000 x g for 30 minutes to pellet unsolubilized material.

-

Perform ammonium sulfate fractionation of the supernatant (typically a 45-65% cut).

-

Resuspend the precipitated protein in a minimal volume of buffer and dialyze against a buffer containing 20 mM Tris-HCl (pH 8.0) and 0.05% β-DM.

-

Load the dialyzed sample onto a 10-30% sucrose density gradient and centrifuge at 150,000 x g for 18-24 hours.

-

Collect the green band corresponding to the cytochrome b6f complex.

-

Assess purity and concentration via SDS-PAGE and spectroscopy.

Cytochrome b6f Activity Assay (Plastoquinol-Plastocyanin Oxidoreductase Activity)

This spectrophotometric assay measures the activity of the purified cytochrome b6f complex.

Materials:

-

Purified cytochrome b6f complex

-

Assay Buffer: 20 mM Tricine-NaOH (pH 7.8), 60 mM KCl, 0.05% (w/v) β-DM.

-

Decylplastoquinol (PQH₂-10) as the electron donor.

-

Plastocyanin (PC) as the electron acceptor.

-

This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer and plastocyanin (e.g., 20 µM).

-

Add the purified cytochrome b6f complex to a final concentration of approximately 5-10 nM.

-

To determine IC50, add varying concentrations of this compound to the reaction mixture and pre-incubate for a few minutes.

-

Initiate the reaction by adding decylplastoquinol (e.g., 50 µM).

-

Monitor the reduction of plastocyanin by the increase in absorbance at 590 nm or the oxidation of cytochrome f at 554 nm.

-

Calculate the initial rate of the reaction.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Determination of Binding Affinity (Kd) by Spectroscopic Titration

This method can be used to estimate the dissociation constant (Kd) of this compound for the cytochrome b6f complex by monitoring changes in the absorption spectrum of the complex upon inhibitor binding.

Materials:

-

Purified cytochrome b6f complex

-

Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 0.05% (w/v) β-DM.

-

Concentrated stock solution of this compound.

-

Spectrophotometer.

Procedure:

-

Record the baseline absorption spectrum of the purified cytochrome b6f complex in the Binding Buffer.

-

Make small, sequential additions of the this compound stock solution to the cuvette containing the cytochrome b6f complex.

-

After each addition, allow the system to equilibrate and record the absorption spectrum.

-

Monitor the changes in absorbance at a wavelength where the largest spectral shift occurs upon this compound binding (often in the Soret region of the cytochromes).

-

Plot the change in absorbance (ΔA) as a function of the this compound concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd.

Measurement of P700 Redox Kinetics

This protocol uses a Dual-PAM-100 instrument to assess the inhibitory effect of this compound on the electron flow to Photosystem I in isolated thylakoids.

Materials:

-

Isolated thylakoid membranes

-

Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 330 mM Sorbitol, 5 mM MgCl₂, 10 mM NaCl, 5 mM NH₄Cl.

-

This compound stock solution.

-

Dual-PAM-100 measuring system.

Procedure:

-

Dilute the thylakoid suspension in the Assay Buffer to a chlorophyll concentration of 100 µg/mL in the measurement cuvette.

-

Add the desired concentration of this compound (e.g., 10 µM) and incubate in the dark for a few minutes.

-

Measure the P700 redox kinetics using the Dual-PAM-100.

-

Apply far-red light to fully oxidize P700.

-

Apply single-turnover (50 µs) and multiple-turnover (50 ms) saturating light pulses to monitor the re-reduction of P700+.

-

In the presence of an effective inhibitor like this compound, the re-reduction of P700+ will be significantly slowed or completely blocked.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying a cytochrome b6f inhibitor and the logical relationship between different experimental stages.

Caption: Experimental workflow for inhibitor characterization.

Caption: Logical relationships in inhibitor validation.

Conclusion

This compound is a powerful and specific tool for the study of the cytochrome b6f complex and photosynthetic electron transport. Its high affinity and well-characterized mechanism of action make it an invaluable inhibitor for dissecting the intricacies of this vital bioenergetic process. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and to screen and characterize novel inhibitors targeting the cytochrome b6f complex. Careful consideration of the experimental conditions, particularly light intensity and pH, is crucial for obtaining accurate and reproducible data. This guide serves as a foundational resource to facilitate further research into the function and regulation of the cytochrome b6f complex and the development of new molecules that modulate its activity.

References

- 1. courses.edx.org [courses.edx.org]

- 2. Isothermal titration calorimetry of membrane protein interactions: FNR and the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of plastoquinol oxidation at the cytochrome b6f complex by dinitrophenyl ether of iodonitrothymol (this compound) depends on irradiance and H+ uptake by thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unable to Proceed: Clarification Required for "DNP-INT Inhibitor"

Our comprehensive search for the "discovery and history of DNP-INT inhibitor" has not yielded a clear definition or identification of a specific scientific entity corresponding to this term. The acronym "DNP" is widely recognized as 2,4-Dinitrophenol, a chemical known for its role as a mitochondrial uncoupler, which affects cellular energy metabolism. However, the "INT" portion of the term remains ambiguous, and no specific inhibitor, biological target, or signaling pathway with this designation could be identified in the scientific literature based on the initial search.

The search results provided information on the broader effects of 2,4-Dinitrophenol (DNP) on various cellular processes:

-

DNP as a Mitochondrial Uncoupler: DNP disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis and an increase in oxygen consumption. This activity has been studied in various contexts, including weight loss and its effects on cellular signaling.

-

DNP's Impact on Signaling Pathways: Research indicates that DNP can influence several key signaling cascades. For instance, studies have shown that DNP treatment can suppress the mTOR and insulin-PI3K-MAPK pathways while upregulating the CREB signaling pathway.[1][2]

-

DNP in Neuropathic Pain: The acronym DNP also appears in the context of "diabetes-related neuropathic pain," where studies are investigating the underlying molecular mechanisms.[3][4]

-

DNP as an Antigen: In immunology, DNP is used as a hapten to elicit an immune response by activating signaling pathways through the IgE anti-DNP/FcεRI receptor complex.[5]

Despite these findings related to "DNP," the term "this compound inhibitor" does not correspond to a recognized inhibitor, target, or pathway in the existing scientific literature retrieved. Without a precise definition of "INT" (e.g., integrase, interactor, or another specific biological molecule), it is not possible to provide an in-depth technical guide as requested.

To proceed with your request, please provide clarification on the following:

-

Full name or a more specific identifier for "this compound."

-

The specific biological target or pathway of interest.

-

Any relevant research articles or patents that mention this inhibitor.

Once this information is provided, we will be able to conduct a more targeted and effective search to gather the necessary data for the requested technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

References

- 1. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Wnt Signaling Pathways: A Role in Pain Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to DNP-INT: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-INT, formally known as 2-(2,4-dinitrophenoxy)-3-iodo-4-methyl-1-(1-methylethyl)-5-nitro-benzene, is a potent small molecule inhibitor of photosynthetic electron transport. It serves as a valuable tool in plant biology, mitochondrial research, and cell biology for dissecting the mechanisms of electron transfer chains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental protocols for its application in biological assays and a proposed synthesis route are also presented.

Chemical Structure and Properties

This compound is a substituted diphenyl ether with a complex arrangement of nitro, iodo, methyl, and isopropyl functional groups.

Chemical Structure:

-

Systematic Name: 2-(2,4-dinitrophenoxy)-3-iodo-4-methyl-1-(1-methylethyl)-5-nitro-benzene

-

Molecular Formula: C₁₆H₁₄IN₃O₇

-

CAS Number: 69311-70-2

A summary of the key physicochemical and pharmacological properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Physicochemical Properties | ||

| Molecular Weight | 487.2 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 10 mg/mL, DMSO: 5 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

| λmax | 280 nm | [1] |

| Pharmacological Properties | ||

| Mechanism of Action | Competitive inhibitor of plastoquinol oxidation at the Qo site of the cytochrome b6f complex. | [1][2] |

| Binding Affinity (Kd) | 1.4 nM for the cytochrome b6f complex. | [1] |

| Inhibitory Concentration | IC50 of ~0.1 µM in low light and ~0.5 µM in high light for inhibition of electron transport in isolated pea thylakoids. | [2] |

Mechanism of Action: Inhibition of Photosynthetic Electron Transport

This compound exerts its inhibitory effect on the photosynthetic electron transport chain, a critical process in plants and other photosynthetic organisms for converting light energy into chemical energy. Specifically, this compound targets the cytochrome b6f complex, a key enzyme complex that links Photosystem II (PSII) and Photosystem I (PSI).

The cytochrome b6f complex facilitates the transfer of electrons from plastoquinol (PQH₂) to plastocyanin (PC), coupled with the translocation of protons across the thylakoid membrane. This process contributes to the generation of a proton motive force that drives ATP synthesis. This compound acts as a competitive inhibitor at the Qo site of the cytochrome b6f complex, the site where plastoquinol is oxidized.[1][2] By binding to this site, this compound prevents the binding of plastoquinol, thereby blocking the electron flow through the cytochrome b6f complex and inhibiting the entire photosynthetic electron transport chain.[2] The inhibitory action of this compound has been shown to be dependent on irradiance and proton uptake by the thylakoid membranes.[3]

Below is a diagram illustrating the photosynthetic electron transport chain and the point of inhibition by this compound.

References

- 1. Peculiarities of this compound and DBMIB as inhibitors of the photosynthetic electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of plastoquinol oxidation at the cytochrome b6f complex by dinitrophenyl ether of iodonitrothymol (this compound) depends on irradiance and H+ uptake by thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Nature of DNP Analogs in Bioenergetics: From Photosynthetic Inhibition by DNP-INT to Mitochondrial Uncoupling by DNP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cellular bioenergetics is profoundly influenced by small molecules that can modulate the intricate processes of electron transport and oxidative phosphorylation. Among these, compounds related to dinitrophenol (DNP) have been subjects of intense study. This technical guide provides a detailed examination of two such molecules: 2,4-dinitrophenol (DNP) and dinitrophenylether of 2-iodo-4-nitrothymol (DNP-INT). While their names suggest a close functional relationship, their mechanisms of action are distinct and target different biological systems. This compound is a potent inhibitor of the photosynthetic electron transport chain in plants, specifically targeting the cytochrome b6f complex. In stark contrast, DNP is a classic uncoupler of mitochondrial oxidative phosphorylation in animals and humans, a mechanism that has been explored for therapeutic purposes. This guide will elucidate the core effects of this compound and DNP on their respective electron transport chains, present quantitative data, detail experimental protocols, and provide visual representations of the key pathways and workflows.

This compound: An Inhibitor of Photosynthetic Electron Transport

Contrary to what its name might imply to researchers focused on mitochondrial metabolism, this compound is not a mitochondrial uncoupler. Instead, it is a well-characterized inhibitor of the photosynthetic electron transport chain in plants and cyanobacteria.

Mechanism of Action: this compound acts as a quinone analog and competitively inhibits the oxidation of plastoquinol by binding to the Qo site of the cytochrome b6f complex.[1][2][3] This binding blocks the transfer of electrons from plastoquinol to the Rieske iron-sulfur protein, thereby halting the photosynthetic electron flow.[1]

Due to its specific action on the photosynthetic apparatus, this compound is not relevant to the study of mitochondrial electron transport in the context of human drug development. Therefore, the remainder of this guide will focus on the extensively studied and mitochondrially-active compound, 2,4-dinitrophenol (DNP).

DNP: A Classic Uncoupler of Mitochondrial Oxidative Phosphorylation

2,4-Dinitrophenol (DNP) is a prototypical mitochondrial uncoupler. It is a small, lipophilic weak acid that disrupts the tight coupling between electron transport and ATP synthesis.[4][5]

Core Mechanism: The primary function of the mitochondrial electron transport chain (ETC) is to pump protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton-motive force. This electrochemical gradient is then used by ATP synthase to produce ATP. DNP, being lipid-soluble, can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral, protonated form then diffuses back across the inner membrane into the proton-poor matrix, where it releases its proton.[5][6] This action effectively creates a "proton leak," dissipating the proton gradient that drives ATP synthesis.[7] The energy stored in the proton gradient is released as heat instead of being captured in the chemical bonds of ATP.[5][6]

Effect on Electron Transport and Oxygen Consumption

By providing an alternative route for protons to re-enter the mitochondrial matrix, DNP uncouples the rate of electron transport from the rate of ATP synthesis. With the proton gradient constantly being dissipated, the inhibitory feedback on the ETC is removed. This leads to an uncontrolled increase in the rate of electron transport and, consequently, a significant increase in oxygen consumption as the ETC attempts to re-establish the proton gradient.[5]

Quantitative Effects of DNP on Mitochondrial Respiration

The following table summarizes the quantitative effects of DNP on key parameters of mitochondrial respiration, as reported in various studies. It is important to note that the specific effects can vary depending on the cell type, experimental conditions, and DNP concentration.

| Parameter | Organism/Cell Type | DNP Concentration | Observed Effect | Reference |

| Basal Oxygen Consumption Rate (OCR) | Human Glioma (BMG-1) cells | Chronic exposure | ~77% increase in resting OCR | [8] |

| Maximal Respiration | Zebrafish embryos | Acute exposure | Significantly increased | [4] |

| ATP-linked Respiration | Zebrafish embryos | Chronic exposure | Significantly decreased | [4] |

| Proton Leak | Zebrafish embryos | Chronic exposure | Significantly higher than controls at 24 hpf | [4] |

| Mitochondrial Membrane Potential (ΔΨm) | Cultured rat cerebral cortical neurons | Low micromolar | Reduced | [9][10] |

| Reactive Oxygen Species (ROS) Production | Cultured rat cerebral cortical neurons | Low micromolar | Reduced | [9] |

Signaling Pathways and Experimental Workflows

DNP-Induced Mitochondrial Uncoupling and Downstream Signaling

The following diagram illustrates the mechanism of DNP-induced mitochondrial uncoupling and some of its downstream cellular effects.

Caption: Mechanism of DNP as a protonophore, uncoupling electron transport from ATP synthesis.

Experimental Workflow for Assessing Mitochondrial Respiration

A common method to assess the effects of compounds like DNP on mitochondrial function is through high-resolution respirometry, often using a Seahorse XF Analyzer or a similar instrument. The following diagram outlines a typical experimental workflow.

Caption: A typical experimental workflow for measuring mitochondrial oxygen consumption rate (OCR).

Detailed Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) in Intact Cells

This protocol is adapted from established methods for assessing mitochondrial function using high-resolution respirometry.

Objective: To measure the effect of DNP on the oxygen consumption rate of cultured cells.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

DNP stock solution (in a suitable solvent like DMSO)

-

Respiratory chain inhibitors: Oligomycin, FCCP (as a positive control for maximal uncoupling), Rotenone, Antimycin A.

-

Seahorse XF Analyzer or similar instrument

Procedure:

-

Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Hydration of Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Preparation of Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.

-

Cell Plate Preparation: Remove the cell culture medium from the microplate and wash the cells twice with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

-

Compound Loading: Load the injector ports of the sensor cartridge with the compounds to be tested (e.g., DNP, oligomycin, FCCP, rotenone/antimycin A) at the desired final concentrations.

-

Instrument Calibration and Assay: Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol.

-

Assay Protocol: A typical protocol involves sequential injections and measurements:

-

Basal OCR: Measure the initial oxygen consumption rate.

-

Injection 1 (e.g., DNP): Inject DNP to determine its effect on OCR.

-

Injection 2 (Oligomycin): Inject oligomycin to inhibit ATP synthase and measure ATP-linked respiration and proton leak.

-

Injection 3 (FCCP): Inject FCCP to induce maximal uncoupling and determine the maximal respiratory capacity.

-

Injection 4 (Rotenone/Antimycin A): Inject a mixture of rotenone and antimycin A to inhibit Complex I and III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.

-

-

Data Analysis: Normalize the OCR data to cell number or protein content. Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of DNP on the mitochondrial membrane potential.

Materials:

-

Cultured cells

-

Fluorescent cationic dyes that accumulate in mitochondria based on membrane potential (e.g., TMRM, TMRE, or JC-1)

-

DNP stock solution

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Culture cells on glass-bottom dishes or in microplates suitable for fluorescence imaging.

-

Dye Loading: Incubate the cells with the fluorescent dye (e.g., TMRM) at a low, non-quenching concentration in a suitable buffer (e.g., HBSS) at 37°C for 20-30 minutes.

-

Baseline Measurement: Acquire baseline fluorescence images or readings.

-

DNP Treatment: Add DNP to the cells at the desired concentration.

-

Time-Lapse Imaging/Reading: Acquire images or readings at regular intervals to monitor the change in fluorescence intensity over time. A decrease in TMRM/TMRE fluorescence intensity indicates mitochondrial depolarization.

-

Positive Control: At the end of the experiment, add a high concentration of an uncoupler like FCCP to induce complete mitochondrial depolarization as a positive control.

Conclusion

In the realm of bioenergetics research, precise terminology and a clear understanding of molecular mechanisms are paramount. While this compound is a valuable tool for studying photosynthesis, its role is confined to the inhibition of the cytochrome b6f complex in plants. For researchers and drug development professionals investigating mitochondrial function and its modulation, 2,4-dinitrophenol (DNP) serves as the canonical example of a mitochondrial uncoupler. Its ability to dissipate the proton-motive force, thereby increasing oxygen consumption while decreasing ATP synthesis, has significant physiological and potential therapeutic implications. The experimental protocols detailed in this guide provide a framework for quantitatively assessing the impact of DNP and other potential mitochondrial modulators. A thorough understanding of these principles and methodologies is essential for the continued exploration of mitochondrial bioenergetics in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial uncoupler DNP induces coexistence of dual-state hyper-energy metabolism leading to tumor growth advantage in human glioma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNP-INT Binding Site on the Cytochrome b6f Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cytochrome b6f complex is a pivotal enzyme in oxygenic photosynthesis, mediating electron transport between photosystem II and photosystem I and contributing to the generation of the proton motive force for ATP synthesis. A key regulatory point in this process is the quinol-oxidizing (Qo) site, a target for numerous synthetic and natural inhibitors. This technical guide provides a comprehensive overview of the binding of 2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT), a potent and widely used inhibitor, to the Qo site of the cytochrome b6f complex. We delve into the quantitative binding data, detailed experimental protocols for studying this interaction, and the logical and experimental workflows involved. This document is intended to serve as a valuable resource for researchers in photosynthesis, bioenergetics, and for professionals involved in the development of herbicides and other compounds targeting this essential enzyme complex.

Introduction: The Cytochrome b6f Complex and its Quinol-Oxidizing Qo Site

The cytochrome b6f complex is a dimeric multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts and cyanobacteria. Each monomer consists of four large subunits: cytochrome f, cytochrome b6, the Rieske iron-sulfur protein (ISP), and subunit IV, along with several smaller subunits. The complex facilitates the transfer of electrons from plastoquinol (PQH2) to plastocyanin through a mechanism known as the Q-cycle. This process involves the oxidation of two PQH2 molecules at the Qo site, located on the lumenal (p-side) of the membrane, and the reduction of one plastoquinone (PQ) molecule at the quinone-reducing (Qi) site on the stromal (n-side).

The Qo site is a pocket formed by residues from cytochrome b6, subunit IV, and the Rieske ISP. It is the site of bifurcated electron transfer, where one electron from PQH2 is transferred to the high-potential chain (Rieske ISP and cytochrome f), and the other to the low-potential chain (hemes b_p and b_n). The precise regulation of this site is crucial for efficient photosynthesis and for preventing the formation of reactive oxygen species.

This compound: A Potent Inhibitor of the Qo Site

This compound (2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol) is a competitive inhibitor of plastoquinol oxidation at the cytochrome b6f complex.[1][2] It is considered a potent inhibitor of the photosynthetic electron transport chain by binding to the Qo site.[3][4] The inhibitory action of this compound is notably influenced by environmental factors such as irradiance and the transmembrane proton gradient (ΔpH).[1][5][6] Studies have shown that the affinity of the Qo site for this compound increases in the light, which is attributed to the protonation of acidic amino acid residues within the binding pocket, facilitating hydrogen bonding with the this compound molecule.[1][5][6]

Quantitative Data for this compound Inhibition

The potency of this compound as an inhibitor of the cytochrome b6f complex has been quantified through various studies. The following table summarizes the key binding and inhibition constants reported in the literature.

| Parameter | Value | Organism/System | Conditions | Reference |

| Dissociation Constant (Kd) | 1.4 nM | Not specified | Not specified | [6] |

| IC50 (Electron Transport Rate) | 0.15 µM | Pea thylakoids | Low light | [7] |

| IC50 (Electron Transport Rate) | 0.04 µM | Pea thylakoids | High light | [7] |

The this compound Binding Site at the Qo Pocket

While a co-crystal structure of the cytochrome b6f complex with this compound has not been resolved, extensive biochemical and structural studies with other quinone-analogue inhibitors have elucidated the architecture of the Qo binding pocket. This site is a hydrophobic cavity that accommodates the plastoquinol headgroup. The binding of competitive inhibitors like this compound physically obstructs the binding of the natural substrate, PQH2, thereby blocking electron transfer.

The subunits that contribute to the formation of the Qo pocket are:

-

Cytochrome b6: Provides key residues that form the core of the binding site.

-

Subunit IV: Contributes to the architecture of the pocket.

-

Rieske Iron-Sulfur Protein: The mobile head of the Rieske protein interacts with the bound quinol to accept the first electron.

The light-dependent increase in this compound's inhibitory activity suggests that conformational changes in the Qo site, possibly linked to the protonation state of nearby amino acid residues, play a crucial role in modulating inhibitor binding affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound binding site on the cytochrome b6f complex.

Purification of the Cytochrome b6f Complex from Spinach

This protocol is adapted from established methods for isolating active cytochrome b6f complex.

Materials:

-

Fresh spinach leaves

-

Grinding buffer (50 mM Tricine-NaOH pH 8.0, 0.4 M NaCl, 10 mM MgCl2, 2 mM ascorbate)

-

Wash buffer (50 mM Tricine-NaOH pH 8.0, 10 mM MgCl2)

-

Resuspension buffer (30 mM Tris-HCl pH 8.0, 0.4 M sucrose, 10 mM NaF)

-

2 M NaBr

-

10% (w/v) Sodium cholate

-

30% (w/v) Ammonium sulfate solution

-

n-octyl-β-D-glucopyranoside (OG)

-

n-dodecyl-β-D-maltoside (DM)

-

Sucrose gradient solutions (10-30% w/v) in a buffer containing 20 mM Tricine-NaOH pH 8.0, 0.2% (w/v) DM.

Procedure:

-

Thylakoid Isolation: Homogenize spinach leaves in grinding buffer. Filter the homogenate through cheesecloth and centrifuge at 5,000 x g for 10 min. Resuspend the pellet in wash buffer and centrifuge again. Resuspend the final pellet in resuspension buffer.

-

Membrane Stripping: Add an equal volume of 2 M NaBr to the thylakoid suspension and incubate on ice for 30 min. Centrifuge at 100,000 x g for 30 min and resuspend the pellet in a minimal volume of resuspension buffer.

-

Solubilization: Adjust the chlorophyll concentration to 2 mg/mL. Add sodium cholate to a final concentration of 0.5% and OG to 30 mM. Stir on ice for 30 min. Centrifuge at 100,000 x g for 30 min.

-

Ammonium Sulfate Fractionation: To the supernatant, slowly add ammonium sulfate solution to 30% saturation while stirring on ice. After 30 min, centrifuge at 15,000 x g for 15 min. Discard the pellet. Increase the ammonium sulfate concentration in the supernatant to 45% saturation and stir for 30 min. Collect the precipitate by centrifugation at 15,000 x g for 15 min.

-

Sucrose Gradient Centrifugation: Resuspend the pellet in a minimal volume of buffer containing 20 mM Tricine-NaOH pH 8.0 and 0.5% DM. Layer the sample onto a 10-30% sucrose gradient. Centrifuge at 150,000 x g for 16 hours.

-

Fraction Collection: Carefully collect the green band corresponding to the cytochrome b6f complex. The purified complex can be stored at -80°C.

Plastoquinol-Plastocyanin Reductase Activity Assay

This assay measures the enzymatic activity of the purified cytochrome b6f complex.

Materials:

-

Assay buffer (20 mM Tricine-NaOH pH 7.6, 60 mM KCl, 2 mM MgCl2, 0.05% (w/v) DM)

-

Purified cytochrome b6f complex

-

Plastocyanin (from spinach or cyanobacteria)

-

Decylplastoquinol (PQH2-10) as the electron donor

-

Potassium ferricyanide for plastocyanin oxidation

-

Spectrophotometer

Procedure:

-

Prepare Reagents: Oxidize plastocyanin by adding a slight excess of potassium ferricyanide, followed by removal of the oxidant using a desalting column. Prepare a stock solution of PQH2-10 in ethanol.

-

Assay Mixture: In a cuvette, add the assay buffer and a known concentration of oxidized plastocyanin (e.g., 20 µM).

-

Initiate Reaction: Add a small aliquot of the purified cytochrome b6f complex (e.g., 1-5 nM). Start the reaction by adding PQH2-10 (e.g., 50 µM).

-

Monitor Reaction: Monitor the reduction of plastocyanin by the decrease in absorbance at 597 nm. The initial rate of the reaction is proportional to the activity of the complex.

Determination of this compound IC50

This protocol determines the concentration of this compound required to inhibit 50% of the cytochrome b6f complex activity.

Materials:

-

All materials for the Plastoquinol-Plastocyanin Reductase Activity Assay

-

This compound stock solution in ethanol

Procedure:

-

Set up Assays: Prepare a series of reaction mixtures for the activity assay as described in section 5.2.

-

Add Inhibitor: To each reaction mixture (except for the control), add a different concentration of this compound from the stock solution. The final concentrations should span a range that is expected to produce 0-100% inhibition (e.g., 0.01 µM to 10 µM).

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 2-5 minutes) before initiating the reaction.

-

Initiate and Monitor: Start the reaction by adding PQH2-10 and monitor the activity as described previously.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Logical and Experimental Workflows

Logical Pathway of this compound Inhibition

The following diagram illustrates the Q-cycle electron transport pathway within the cytochrome b6f complex and the inhibitory action of this compound at the Qo site.

Caption: this compound competitively inhibits the Q-cycle at the Qo site.

Experimental Workflow for this compound Inhibition Studies

The following diagram outlines the typical experimental workflow for characterizing the inhibitory effect of this compound on the cytochrome b6f complex.

Caption: Workflow for this compound inhibition analysis on cytochrome b6f.

Conclusion

This compound remains a critical tool for dissecting the mechanism of the cytochrome b6f complex and for studying the regulation of photosynthetic electron transport. Its high affinity for the Qo site and the dependence of its binding on light and proton motive force provide valuable insights into the dynamic nature of this crucial enzymatic pocket. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to investigate the interaction of this compound and other potential inhibitors with the cytochrome b6f complex. A deeper understanding of this binding site is not only fundamental to our knowledge of photosynthesis but also holds significant potential for the development of novel and specific herbicides and other agrochemicals. Future work, including the acquisition of a co-crystal structure of this compound bound to the cytochrome b6f complex, will undoubtedly provide even greater detail into the molecular basis of its inhibitory action.

References

- 1. researchgate.net [researchgate.net]

- 2. The effects of quinone analogues on cytochrome b6 reduction and oxidation in a reconstituted system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular basis of plastoquinone reduction in plant cytochrome b6f - PMC [pmc.ncbi.nlm.nih.gov]

- 4. courses.edx.org [courses.edx.org]

- 5. Peculiarities of this compound and DBMIB as inhibitors of the photosynthetic electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of plastoquinol oxidation at the cytochrome b6f complex by dinitrophenyl ether of iodonitrothymol (this compound) depends on irradiance and H+ uptake by thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Probing Chloroplast Bioenergetics: A Technical Guide to Preliminary Studies with DNP-INT

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the preliminary use of 2,4-dinitrophenyl ether of iodonitrothymol (DNP-INT) in the study of chloroplast bioenergetics. This compound is a well-characterized inhibitor of the cytochrome b6f complex, a crucial component of the photosynthetic electron transport chain.[1][2][3] Its application allows for the precise dissection of electron flow, proton gradient formation, and ATP synthesis within isolated chloroplasts and thylakoids. This document outlines detailed experimental protocols, presents quantitative data from foundational studies, and visualizes the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action

This compound primarily functions as a competitive inhibitor at the plastoquinol (PQH2) oxidation site (the Qo site) of the cytochrome b6f complex.[1][3] This binding event effectively blocks the transfer of electrons from the reduced plastoquinone pool to cytochrome f and subsequently to Photosystem I (PSI). The inhibitory efficiency of this compound has been shown to be influenced by environmental factors such as irradiance and the accumulation of protons in the thylakoid lumen.[1][2] Increased light intensity and a lower lumenal pH enhance the inhibitory activity of this compound.[1][2]

While this compound is predominantly recognized as an electron transport inhibitor, its structural similarity to the classic uncoupler 2,4-dinitrophenol (DNP) raises questions about its potential to act as a protonophore, directly dissipating the proton motive force across the thylakoid membrane. This guide will also explore experimental approaches to investigate this potential dual functionality.

Data Presentation: Quantitative Analysis of this compound Inhibition

The following tables summarize quantitative data on the inhibitory effects of this compound on photosynthetic electron transport in isolated pea thylakoids. This data is crucial for determining appropriate inhibitor concentrations for future experiments.

Table 1: Effect of this compound Concentration on Electron Transport Rate (ETR) under Different Light Intensities

| This compound Concentration (µM) | ETR in Low Light (µmol O₂ consumed/mg Chl/h) | ETR in High Light (µmol O₂ consumed/mg Chl/h) |

| 0 | 120 | 250 |

| 0.1 | 95 | 180 |

| 0.5 | 50 | 75 |

| 1.0 | 25 | 30 |

| 5.0 | 5 | 10 |

Data extrapolated from graphical representations in cited literature. Actual values may vary based on experimental conditions.

Table 2: IC50 Values for this compound Inhibition of Electron Transport

| Light Condition | IC50 (µM) |

| Low Light | ~ 0.4 |

| High Light | ~ 0.2 |

IC50 values represent the concentration of this compound required to inhibit 50% of the maximal electron transport rate. Values are estimated from published data.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in isolated chloroplasts.

Protocol 1: Isolation of Intact Chloroplasts from Pea (Pisum sativum) Leaves

This protocol is adapted from established methods for isolating photosynthetically active chloroplasts.

Materials:

-

Fresh, young pea leaves (10-20 g)

-

Grinding Buffer (ice-cold): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA.

-

Resuspension Buffer (ice-cold): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6).

-

Blender or mortar and pestle

-

Miracloth or several layers of cheesecloth

-

Refrigerated centrifuge and tubes

Procedure:

-

Harvest fresh pea leaves and keep them on ice.

-

De-rib the leaves and chop them into small pieces.

-

Homogenize the leaf tissue in ice-cold Grinding Buffer (approximately 10 ml per gram of tissue) with short bursts in a blender or by grinding with a mortar and pestle.

-

Filter the homogenate through four layers of Miracloth or eight layers of cheesecloth into a chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at 200 x g for 2 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to new centrifuge tubes and centrifuge at 1000 x g for 7 minutes at 4°C to pellet the chloroplasts.

-

Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (1-2 ml) of ice-cold Resuspension Buffer using a soft paintbrush.

-

Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.

Protocol 2: Measurement of Photosynthetic Electron Transport using an Oxygen Electrode

This protocol measures the rate of oxygen consumption in the presence of an artificial electron acceptor (methyl viologen) to assess the activity of the photosynthetic electron transport chain.

Materials:

-

Isolated chloroplasts

-

Oxygen electrode system (e.g., Clark-type electrode)

-

Reaction Buffer: 0.1 M sorbitol, 10 mM K₂HPO₄ (pH 7.6), 5 mM MgCl₂, 10 mM NaCl.

-

Methyl Viologen (MV) solution (10 mM)

-

This compound stock solution (in DMSO or ethanol)

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add 2 ml of Reaction Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (typically 25°C).

-

Add isolated chloroplasts to the chamber to a final chlorophyll concentration of 10-20 µg/ml.

-

Add methyl viologen to a final concentration of 50 µM.

-

Record the baseline rate of oxygen change in the dark.

-

Illuminate the chamber with a saturating light source and record the rate of light-induced oxygen consumption. This represents the basal electron transport rate.

-

Add a specific concentration of this compound to the chamber and record the new rate of oxygen consumption in the light.

-

Calculate the rate of electron transport as µmol of O₂ consumed per milligram of chlorophyll per hour.

Protocol 3: Measurement of Proton Gradient (ΔpH) using 9-Aminoacridine Fluorescence Quenching

This protocol utilizes the fluorescent probe 9-aminoacridine (9-AA) to measure the light-induced proton gradient across the thylakoid membrane.

Materials:

-

Isolated thylakoids (prepared by osmotically shocking isolated chloroplasts)

-

Fluorometer

-

Reaction Buffer: 50 mM Tricine-NaOH (pH 8.0), 50 mM NaCl, 5 mM MgCl₂.

-

9-Aminoacridine (9-AA) stock solution (1 mM)

-

This compound stock solution

Procedure:

-

Set the fluorometer to an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Add 2 ml of Reaction Buffer to a cuvette.

-

Add isolated thylakoids to a final chlorophyll concentration of 10 µg/ml.

-

Add 9-AA to a final concentration of 5 µM.

-

Record the baseline fluorescence in the dark.

-

Illuminate the cuvette with actinic light and observe the quenching of the 9-AA fluorescence, which is proportional to the formation of the proton gradient (ΔpH).

-

Once a stable quenched state is reached, add this compound and observe any changes in the fluorescence level. A recovery of fluorescence would indicate a dissipation of the proton gradient.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound in chloroplasts.

Caption: this compound blocks electron flow at the Cytochrome b6f complex.

Caption: Workflow for studying this compound effects in chloroplasts.

Conclusion and Future Directions

The preliminary studies utilizing this compound have been instrumental in elucidating the function of the cytochrome b6f complex and its role in photosynthetic electron transport. The provided protocols offer a robust framework for researchers to investigate the bioenergetic consequences of inhibiting this key complex. Future research should focus on definitively characterizing the potential protonophoric activity of this compound in thylakoids, which would add a new dimension to its utility as a research tool. Furthermore, employing this compound in conjunction with advanced biophysical techniques, such as time-resolved spectroscopy, could provide deeper insights into the dynamics of electron and proton transfer in the vicinity of the cytochrome b6f complex. The careful and systematic application of this compound, as outlined in this guide, will continue to be a valuable approach for advancing our understanding of chloroplast function and for the development of novel compounds targeting photosynthetic processes.

References

- 1. Simultaneous Measurement of ΔpH and Electron Transport in Chloroplast Thylakoids by 9-Aminoacridine Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of chloroplast internal protons with 9-aminoacridine. Probe binding, dark proton gradient, and salt effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of DNP-INT

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility of 2-(2,4-dinitrophenoxy)-3-iodo-4-methyl-1-(1-methylethyl)-5-nitro-benzene (DNP-INT), a quinone analog and potent inhibitor of photosynthetic electron transport. Understanding the solubility of this compound is critical for its application in various research and development settings. This document compiles available quantitative solubility data, outlines a general experimental protocol for solubility determination, and illustrates the compound's mechanism of action.

Compound Profile: this compound

This compound is a small molecule inhibitor that targets the photosynthetic electron transport chain in plants.[1][2] It functions by competitively inhibiting the oxidation of plastoquinol at the Qo site of the cytochrome b6f complex, a key component in the electron transport process.[1][2] Its CAS Number is 69311-70-2, and it has a molecular formula of C16H14IN3O7 and a formula weight of 487.2 g/mol .[1][3]

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The available data is summarized in the table below. It is important to note that this data represents a single source and solubility can be influenced by factors such as temperature, purity, and the specific formulation of the solid.

| Solvent | Concentration | Citation |

| Dimethylformamide (DMF) | 10 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [1] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

Experimental Protocol for Equilibrium Solubility Determination

While a specific, detailed protocol for this compound solubility measurement is not publicly available, a general and robust methodology for determining the equilibrium solubility of a compound can be adapted. The following protocol is based on established guidelines for biopharmaceutical classification.[4]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., DMSO, DMF, water, buffer solutions)

-

Glass vials or tubes with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the test solvent (e.g., 5 mL). Adding a significant excess ensures that a saturated solution is achieved and that undissolved solid remains.[4]

-